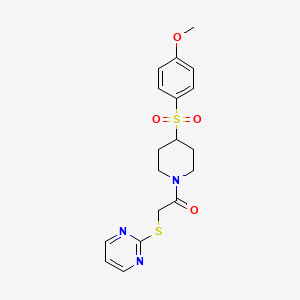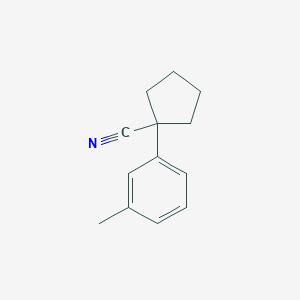
4-(Azidomethyl)-2-(4-methoxyphenyl)-5-methyl-1,3-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Azidomethyl)-2-(4-methoxyphenyl)-5-methyl-1,3-oxazole (4-AMPMO) is an organic compound belonging to the class of azides. It is a highly reactive and versatile compound that is used in a wide range of scientific applications. It has been used in a variety of fields, such as organic chemistry, biochemistry, and medical research. 4-AMPMO is a promising compound due to its unique properties and potential applications.
Applications De Recherche Scientifique
Synthesis and Bioactivity
Antimicrobial Activities : Novel triazole derivatives, including those related to oxazole compounds, have been synthesized and evaluated for their antimicrobial activities. Some of these compounds demonstrated good to moderate activities against various microorganisms, highlighting their potential in developing new antimicrobial agents (Bektaş et al., 2007).
Corrosion Inhibition : Oxazole derivatives have been studied for their corrosion inhibition properties on mild steel in acidic environments. These studies reveal that such compounds can significantly reduce the corrosion rate, suggesting their potential application as corrosion inhibitors (Rahmani et al., 2018).
Synthesis of Triazole Derivatives : Research has focused on the synthesis of 1,2,3-triazoles via metal-free multi-component reactions, demonstrating the versatility of azido and oxazole precursors in constructing complex molecules with potential antibacterial and antifungal activities (Vo, 2020).
Material Science and Organic Synthesis
Dyeing Polyester and Nylon Fabrics : Studies have explored the synthesis of azo compounds with oxazole moieties for dyeing polyester and nylon fabrics, showcasing the utility of oxazole derivatives in the textile industry for imparting vibrant colors and enhanced fastness properties (Metwally et al., 2013).
Organic Synthesis Applications : The synthesis of oxazole derivatives has been detailed, providing insights into the methodologies for creating such compounds, which are valuable intermediates in organic synthesis for constructing more complex molecules (White et al., 2003).
Propriétés
IUPAC Name |
4-(azidomethyl)-2-(4-methoxyphenyl)-5-methyl-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2/c1-8-11(7-14-16-13)15-12(18-8)9-3-5-10(17-2)6-4-9/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJUICLZTHJZNOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)OC)CN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Azidomethyl)-2-(4-methoxyphenyl)-5-methyl-1,3-oxazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2-morpholino-2-oxoethyl)oxime](/img/structure/B2647243.png)
![N1-cyclohexyl-N2-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2647244.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2647245.png)
![2-[(4-Aminophenyl)thio]-N-(3-methylphenyl)-propanamide](/img/structure/B2647249.png)




![5-{1-[(4-chlorophenoxy)acetyl]piperidin-4-yl}-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2647257.png)

![6-(2,4-dichlorobenzyl)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2647259.png)


